Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate
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Overview
Description
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate is a complex organic compound with the molecular formula C23H23N3O13S and a molecular weight of 581.51 g/mol . This compound is characterized by its unique structure, which includes a nitrothiazole moiety, a carboxamido group, and a glucopyranuronate backbone. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate involves several steps. The starting material is typically a glucopyranuronate derivative, which undergoes acetylation to form the tri-O-acetyl derivative. This intermediate is then reacted with 2-N-(5-nitrothiazolyl)carboxamido phenyl group under specific conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and the reactions are typically carried out at controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 1-[[2-N-(5-nitrothiazolyl)carboxamido]phenyl]-2,3,4-tri-O-acetyl--D-glucopyranuronate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O13S/c1-10(27)35-16-17(36-11(2)28)19(37-12(3)29)22(39-18(16)21(31)34-4)38-14-8-6-5-7-13(14)20(30)25-23-24-9-15(40-23)26(32)33/h5-9,16-19,22H,1-4H3,(H,24,25,30)/t16-,17-,18-,19+,22+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCAGQTKJRRDM-NJCLPOECSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2C(=O)NC3=NC=C(S3)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O13S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108808 |
Source
|
Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221287-92-9 |
Source
|
Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=221287-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranosiduronic acid, 2-[[(5-nitro-2-thiazolyl)amino]carbonyl]phenyl, methyl ester, 2,3,4-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101108808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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